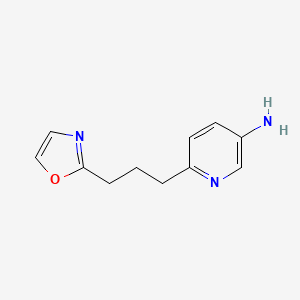
2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine atom, two methyl groups, and an amino group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3,5-dimethylphenol and 2-methylpropanoic acid.
Formation of Intermediate: The phenol group is first converted into an amine group through a series of reactions, including nitration, reduction, and amination.
Final Coupling: The intermediate is then coupled with 2-methylpropanoic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and amino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,5-dimethylphenol: Shares the bromine and methyl groups but lacks the amino and propanoic acid functionalities.
2-Methylpropanoic acid: Contains the propanoic acid moiety but lacks the aromatic ring and bromine atom.
Uniqueness
2-((4-Bromo-3,5-dimethylphenyl)amino)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the bromine atom and the amino group on the phenyl ring, along with the propanoic acid moiety, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
2-(4-bromo-3,5-dimethylanilino)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-7-5-9(6-8(2)10(7)13)14-12(3,4)11(15)16/h5-6,14H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMFKOXPTZHGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)NC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-2-{[4-(ethanesulfonyl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B8259710.png)
![4,6-dichloro-2-[(4-cyclopropylmethanesulfonylphenyl)methyl]-5-(4,4-difluoropiperidin-1-yl)-1H-1,3-benzodiazole](/img/structure/B8259717.png)
![N-[(4-ethylsulfonylphenyl)methyl]-1-propan-2-yl-2-[[2-(trifluoromethyl)phenyl]methyl]indole-5-carboxamide](/img/structure/B8259725.png)

![(5S)-5-[3-[5-chloro-6-(trifluoromethyl)-1,3-dihydroisoindol-2-yl]-3-oxopropyl]-5-cyclopropylimidazolidine-2,4-dione](/img/structure/B8259737.png)


![Tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B8259752.png)



![5-Iodo-7-propan-2-ylimidazo[5,1-f][1,2,4]triazin-4-amine](/img/structure/B8259769.png)
![5-amino-3-bromo-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide](/img/structure/B8259774.png)

